molecular formula C11H5F6N3O B2571295 2,2,2-trifluoro-1-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-one CAS No. 1483149-41-2

2,2,2-trifluoro-1-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-one

Cat. No.: B2571295
CAS No.: 1483149-41-2
M. Wt: 309.171
InChI Key: DQHDWTANVZYRND-UHFFFAOYSA-N
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Description

This compound is a fluorinated ketone featuring a 1,2,3-triazole core substituted with a 4-(trifluoromethyl)phenyl group at the 1-position and a trifluoroacetyl group at the 4-position. Its molecular formula is C₁₂H₇F₆N₃O, with a molecular weight of 323.20 g/mol (estimated from analogs in ). The trifluoromethyl groups enhance lipophilicity and electron-withdrawing effects, making it suitable for applications in medicinal chemistry and materials science. Synthetically, it is prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by halogenation or oxidation steps, as seen in related triazole derivatives .

Properties

IUPAC Name

2,2,2-trifluoro-1-[1-[4-(trifluoromethyl)phenyl]triazol-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F6N3O/c12-10(13,14)6-1-3-7(4-2-6)20-5-8(18-19-20)9(21)11(15,16)17/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQHDWTANVZYRND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N2C=C(N=N2)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F6N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-1-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-one typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper catalyst.

    Introduction of Trifluoromethyl Groups: The trifluoromethyl groups can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions.

    Final Assembly: The final step involves the coupling of the triazole ring with the ethanone moiety, which can be achieved through various coupling reactions, such as Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of substituted triazoles or ethanones.

Scientific Research Applications

2,2,2-Trifluoro-1-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-1-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The triazole ring can interact with specific amino acid residues in the active site of enzymes, inhibiting their activity and leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs, focusing on substituent effects, molecular properties, and reported applications:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Properties/Applications References
2,2,2-Trifluoro-1-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-one (Target Compound) C₁₂H₇F₆N₃O 323.20 4-(Trifluoromethyl)phenyl, trifluoroacetyl High lipophilicity; potential kinase inhibitor scaffold.
1-[1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2,2,2-trifluoroethan-1-one C₁₁H₇ClF₃N₃O 289.64 3-Chloro-4-methylphenyl, trifluoroacetyl Reduced steric bulk compared to target; used in agrochemical intermediates.
1-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,3-triazol-1-yl}phenyl)ethan-1-one C₁₆H₁₀ClF₃N₄O 378.73 Pyridinyl, acetyl Enhanced π-π stacking potential; explored in antiviral drug design.
1-(1-{[3-(Trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-one C₁₂H₁₀F₃N₃O 269.22 3-(Trifluoromethyl)benzyl, acetyl Lower molecular weight; used in fluorinated polymer synthesis.
(1-(4-(Trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate C₂₃H₁₇F₆N₅O₃ 561.40 Tetrahydropyrimidine carboxylate, 4-(trifluoromethyl)phenyl Dual triazole-pyrimidine scaffold; investigated as protease inhibitor.

Key Findings :

Substituent Effects on Reactivity :

  • The trifluoromethyl group on the phenyl ring increases electron-withdrawing character, stabilizing the triazole ring and enhancing resistance to metabolic degradation compared to methyl or chloro analogs .
  • Pyridinyl substituents (e.g., in ) introduce basic nitrogen atoms, improving solubility in polar solvents but reducing blood-brain barrier penetration.

Trifluoroacetyl vs. acetyl groups: The trifluoroacetyl moiety in the target compound significantly lowers pKa (~10 vs. ~15 for acetyl), increasing electrophilicity and reactivity toward nucleophiles .

Biological Activity :

  • Analogs with pyridinyl or pyrimidine extensions () show improved binding to HIV-1 entry inhibitors and kinase targets due to additional hydrogen-bonding interactions.
  • The target compound’s dual trifluoromethyl groups may enhance affinity for hydrophobic enzyme domains, as seen in IGF-1R inhibitors .

Synthetic Challenges :

  • Yields for trifluoromethyl-containing triazoles are often lower (e.g., 27% for a related aldehyde in ) due to steric and electronic effects complicating purification.

Q & A

Q. What are the most reliable synthetic routes for preparing 2,2,2-trifluoro-1-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-one?

The compound is synthesized via 1,3-dipolar cycloaddition (click chemistry) between an azide and a terminal alkyne. Key steps include:

  • Preparation of the 4-(trifluoromethyl)phenyl azide from the corresponding aniline derivative using sodium nitrite and an azide source (e.g., NaN₃/HCl).
  • Reaction with a trifluoroacetyl-protected alkyne (e.g., propargyl trifluoroacetate) under copper(I)-catalyzed conditions .
  • Purification via column chromatography and characterization by NMR (¹H/¹³C/¹⁹F) and high-resolution mass spectrometry (HRMS).
    Reference : Similar triazole syntheses are detailed in .

Q. How is the crystal structure of this compound validated, and what software is used for refinement?

Single-crystal X-ray diffraction (SCXRD) is employed for structural elucidation. The refinement process uses SHELXL (via the SHELX suite), which optimizes parameters like bond lengths, angles, and thermal displacement factors . Key validation metrics include:

  • R factor (< 0.05 for high-quality data).
  • Data-to-parameter ratio (> 15:1 to avoid overfitting).
  • Mean σ(C–C) (~0.003 Å for precise bond-length measurements).
    Example : A related fluorophenyl-triazole structure was refined to R = 0.053 using SHELXL .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • ¹⁹F NMR : Confirms the presence of trifluoromethyl (-CF₃) and trifluoroacetyl (-COCF₃) groups via distinct chemical shifts (δ −60 to −70 ppm).
  • IR spectroscopy : Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and triazole ring vibrations (~1450–1600 cm⁻¹).
  • LC-MS : Validates molecular weight and purity (e.g., [M+H]+ ion matching theoretical m/z).
    Reference : Spectral data for analogous compounds are reported in .

Advanced Research Questions

Q. How do the electronic effects of the trifluoromethyl groups influence the compound’s reactivity and stability?

The -CF₃ groups are strong electron-withdrawing moieties that:

  • Enhance electrophilicity of the ketone group, facilitating nucleophilic additions.
  • Stabilize the triazole ring via inductive effects, reducing susceptibility to oxidation.
  • Improve metabolic stability in biological assays by resisting enzymatic degradation.
    Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to quantify these effects .

Q. How can Structure-Activity Relationship (SAR) studies optimize this compound for antimicrobial applications?

Key modifications include:

  • Variation of aryl substituents : Replacing the 4-(trifluoromethyl)phenyl group with halogenated or heteroaromatic rings to enhance membrane permeability.
  • Functionalization of the triazole : Introducing methyl or hydroxyl groups at position 5 to modulate steric and hydrogen-bonding interactions.
  • Ketone derivatization : Converting the trifluoroacetyl group to hydrazones or thiosemicarbazones for improved target binding.
    Experimental Design : Evaluate minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria and fungi via broth microdilution assays .

Q. What strategies resolve contradictions in crystallographic data during refinement?

  • Twinned data : Use the TWIN command in SHELXL to model overlapping lattices.
  • Disorder modeling : Apply PART instructions to refine split positions for flexible groups (e.g., trifluoromethyl rotamers).
  • Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry .
    Case Study : A triazole-containing structure with R = 0.139 was improved to R = 0.053 after correcting for twinning .

Q. How does the compound’s fluorinated architecture impact its pharmacokinetic properties?

  • Lipophilicity : LogP values (~2.5–3.5) are optimized for blood-brain barrier penetration.
  • Protein binding : High plasma protein binding (>90%) due to hydrophobic -CF₃ groups.
  • Half-life : Extended in vivo stability compared to non-fluorinated analogs.
    Assays : Radiolabeled (¹⁴C/³H) compound tracking in rodent models and microsomal stability tests .

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